L-Phenylalanine-1-13C

Catalog No.
S1520089
CAS No.
81201-86-7
M.F
C9H11NO2
M. Wt
166.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Phenylalanine-1-13C

CAS Number

81201-86-7

Product Name

L-Phenylalanine-1-13C

IUPAC Name

(2S)-2-amino-3-phenyl(113C)propanoic acid

Molecular Formula

C9H11NO2

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i9+1

InChI Key

COLNVLDHVKWLRT-DMSOPOIOSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Synonyms

1-13C-L-Phenylalanine

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]([13C](=O)O)N

Metabolism and Metabolomics

L-Phenylalanine-1-13C can be used to trace the metabolic pathways of phenylalanine in living organisms. When administered to cells or living organisms, the ¹³C label is incorporated into downstream metabolites, allowing researchers to track their fate and measure their abundance using techniques like mass spectrometry . This information provides valuable insights into various physiological processes, including:

  • Phenylalanine metabolism: Studying the breakdown and utilization of phenylalanine, which is crucial for protein synthesis and the production of neurotransmitters like dopamine and norepinephrine .
  • Cellular function: Investigating the metabolic activity of different cell types and tissues by analyzing the incorporation and distribution of ¹³C-labeled L-phenylalanine .

Drug Discovery

L-Phenylalanine-1-13C can be used to evaluate the efficacy and mechanism of action of potential drugs targeting phenylalanine metabolism. By incorporating the labeled amino acid into cells or organisms, researchers can monitor how the drug affects the metabolism of L-phenylalanine and its downstream metabolites. This information helps in understanding how the drug works and identifying potential therapeutic targets .

Phenylalanine Hydroxylase Activity Testing

L-Phenylalanine-1-13C is used in the ¹³C phenylalanine breath test, a non-invasive diagnostic tool for assessing phenylalanine hydroxylase (PAH) activity. PAH is an enzyme responsible for converting phenylalanine to tyrosine. Individuals with phenylketonuria (PKU), a genetic disorder, have deficient PAH activity, leading to the accumulation of phenylalanine in the blood. The ¹³C phenylalanine breath test involves administering L-Phenylalanine-1-13C to the patient and measuring the exhaled ¹³CO₂ levels. The amount of ¹³CO₂ expelled reflects PAH activity, helping diagnose and monitor PKU patients .

L-Phenylalanine-1-13C is a stable isotope-labeled form of the essential amino acid L-phenylalanine, characterized by the incorporation of the carbon-13 isotope at the first carbon position. The molecular formula for L-phenylalanine is C9H11NO2, and it is classified as a neutral, nonpolar amino acid due to its hydrophobic benzyl side chain. This amino acid plays a crucial role in protein synthesis and serves as a precursor for several important biomolecules, including neurotransmitters such as dopamine, norepinephrine, and epinephrine, as well as the pigment melanin .

The mechanism of action of L-Phenylalanine-1-13C is primarily related to its use as a tracer molecule. When incorporated into biological processes, the ¹³C label allows researchers to track the metabolic fate of the molecule. For example, in the study of phenylalanine hydroxylase activity, L-Phenylalanine-1-13C can be used to measure the production of ¹³CO2, a product of the enzymatic reaction [].

L-Phenylalanine undergoes various biochemical transformations:

  • Conversion to L-Tyrosine: L-phenylalanine is enzymatically converted to L-tyrosine by phenylalanine hydroxylase, requiring tetrahydrobiopterin as a cofactor.
  • Formation of Catecholamines: L-Tyrosine can further be converted into L-DOPA, which is subsequently transformed into dopamine, norepinephrine, and epinephrine through a series of enzymatic reactions.
  • Synthesis of Melanin: L-Phenylalanine also participates in the biosynthesis of melanin through its conversion to tyrosinase .

The incorporation of carbon-13 into L-phenylalanine allows for tracing metabolic pathways in research settings, particularly in studies involving protein metabolism and amino acid turnover.

L-Phenylalanine exhibits several biological activities:

  • Neuromodulation: It acts as a precursor for neurotransmitters that regulate mood and cognitive functions.
  • Transport Mechanism: It shares transport pathways with other aromatic amino acids across the blood-brain barrier, influencing neurotransmitter levels in the brain .
  • Competitive Antagonism: In the brain, L-phenylalanine can act as a competitive antagonist at specific receptor sites (e.g., NMDA receptors), affecting synaptic transmission and potentially influencing conditions like phenylketonuria .

L-Phenylalanine-1-13C can be synthesized through various methods:

  • Microbial Fermentation: Genetically modified strains of Escherichia coli are commonly used to produce L-phenylalanine in large quantities. The bacteria are engineered to enhance the production of aromatic amino acids.
  • Chemical Synthesis: Traditional organic synthesis methods can also be employed, involving the use of labeled precursors and subsequent reactions to introduce the carbon-13 isotope at the desired position .
  • Isotope Exchange Reactions: Techniques such as aldehyde-catalyzed carboxylate exchange can be utilized to incorporate carbon isotopes into amino acids .

L-Phenylalanine-1-13C has diverse applications:

  • Metabolic Studies: It is widely used in metabolic labeling experiments to study protein synthesis rates and amino acid metabolism.
  • Nuclear Magnetic Resonance Spectroscopy: The labeled compound serves as a tracer in biomolecular NMR studies, providing insights into metabolic pathways and protein interactions .
  • Nutritional Supplements: As an essential amino acid, it is included in dietary supplements aimed at enhancing cognitive function and mood stabilization.

Research on interaction studies involving L-phenylalanine focuses on its effects on neurotransmitter systems and metabolic pathways:

  • Neurotransmitter Release: Studies indicate that excess levels of L-phenylalanine can inhibit neurotransmitter release at glutamatergic synapses, potentially leading to alterations in synaptic plasticity and cognitive functions .
  • Amino Acid Competition: The competition between L-phenylalanine and other aromatic amino acids for transport across the blood-brain barrier has implications for conditions such as phenylketonuria and mood disorders .

Similar Compounds

Compound NameStructureUnique Features
L-TyrosineC9H11NO3Precursor to catecholamines; contains an additional hydroxyl group.
TryptophanC11H12N2O2Precursor to serotonin; contains an indole ring.
D-PhenylalanineC9H11NO2Enantiomer of L-phenylalanine; different biological activity.
BoronophenylalanineC9H10BNO2Used in neutron capture therapy; contains boron.

Uniqueness of L-Phenylalanine-1-13C

L-Phenylalanine-1-13C stands out due to its stable isotope labeling, which allows for precise tracking in biological systems. Unlike its analogs, it provides insights into metabolic pathways without altering the compound's fundamental properties or biological activities. Its unique isotopic signature makes it invaluable for research in biochemistry and pharmacology.

XLogP3

-1.5

Wikipedia

L-(~13~C)Phenylalanine

Dates

Modify: 2023-08-15

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